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Introduction
Tebipenem is a broad-spectrum carbapenem antibiotic, unique in its class for being orally

bioavailable.[1][2][3] It is administered as a prodrug, tebipenem pivoxil hydrobromide (TBPM-

PI-HBr), which is rapidly converted to its active moiety, tebipenem, in the body.[4][5][6]

Developed to address the growing threat of antibiotic resistance, tebipenem shows potent

activity against a wide range of Gram-negative and Gram-positive bacteria, including strains

that produce extended-spectrum β-lactamases (ESBLs).[7][8][9] This guide provides a

comprehensive technical overview of tebipenem, summarizing its mechanism of action, in-vitro

activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Chemical Properties
Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[6] This formulation

enhances oral absorption and bioavailability.[3][10] After oral administration, the ester bond is

cleaved by esterases in the intestinal mucosa, releasing the active tebipenem into circulation.

[4][8]
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Property Value

Drug Name Tebipenem Pivoxil Hydrobromide

Active Moiety Tebipenem

Drug Class Carbapenem

Molecular Formula C₂₂H₃₁N₃O₆S₂[11]

Molecular Weight 497.6 g/mol [6][11]

Administration Route Oral[1][2]

Mechanism of Action
Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of

bacterial cell wall synthesis.[1][2][4] This is achieved through the covalent binding to and

inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the

final steps of peptidoglycan synthesis.[2][4][12] The disruption of the cell wall's structural

integrity leads to cell lysis and bacterial death.[2][4]

Tebipenem demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-

positive bacteria.[12][13] In Enterobacteriaceae, it primarily targets PBP 2.[13] A key advantage

of tebipenem, characteristic of carbapenems, is its stability against hydrolysis by many β-

lactamase enzymes, including ESBLs and AmpC β-lactamases, which are common resistance

mechanisms in Gram-negative bacteria.[4][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/129010004
https://www.pharmacompass.com/chemistry-chemical-name/tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/129010004
https://clinicaltrials.eu/drug/tebipenem-pivoxil-hydrobromide/
https://synapse.patsnap.com/article/what-is-tebipenem-pivoxil-used-for
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://clinicaltrials.eu/drug/tebipenem-pivoxil-hydrobromide/
https://synapse.patsnap.com/article/what-is-tebipenem-pivoxil-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://synapse.patsnap.com/article/what-is-tebipenem-pivoxil-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://journals.asm.org/doi/10.1128/aac.01456-07
https://synapse.patsnap.com/article/what-is-tebipenem-pivoxil-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01456-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437484/
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tebipenem-pivoxil
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tebipenem Action

Bacterial Cell

Tebipenem (Active Form)

Penicillin-Binding
Proteins (PBPs)

 Binds to & Inhibits

Peptidoglycan
Cross-linking

 Prevents

 Catalyzes

Cell Lysis &
Bacterial Death

Stable Cell Wall
Synthesis

 Leads to  Inhibition Leads to

Click to download full resolution via product page

Mechanism of action of Tebipenem.

In-Vitro Activity
Tebipenem demonstrates potent in-vitro activity against a broad spectrum of pathogens,

particularly Enterobacterales, which are common causes of urinary tract infections. Its activity is

comparable to other carbapenems like meropenem and ertapenem and is largely unaffected by

the presence of ESBLs.[7][9][14] However, like other carbapenems, it is less active against

isolates that produce carbapenemase enzymes.[14]

Table 1: In-Vitro Activity of Tebipenem and Comparators against Enterobacterales from UTIs
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Organism Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)

All Enterobacterales Tebipenem ≤0.03 0.06[15]

(n=3,576) Meropenem ≤0.03 0.06[15]

Ertapenem ≤0.015 0.03[15]

Escherichia coli Tebipenem ≤0.015 0.03[14]

Meropenem ≤0.015 0.03[14]

Imipenem 0.12 0.25[14]

Klebsiella

pneumoniae
Tebipenem 0.03 0.06[14]

Meropenem 0.03 0.06[14]

Imipenem 0.12 0.25

Proteus mirabilis Tebipenem 0.06 0.12[14]

Meropenem 0.06 0.12[14]

| | Imipenem | 0.25 | 0.5 |

Table 2: In-Vitro Activity of Tebipenem against Biothreat Pathogens

Organism MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)

Bacillus anthracis 0.001 - 0.008 0.004 0.004[8]

Yersinia pestis ≤0.0005 - 0.03 0.008 0.015[8]

Burkholderia mallei 0.25 - 1 0.5 1[8]

Burkholderia

pseudomallei
1 - 4 2 2[8]

| Francisella tularensis | N/A | 16 | >64[8] |
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Pharmacokinetics and Pharmacodynamics
Tebipenem pivoxil HBr is designed for oral administration and is rapidly absorbed and

converted to active tebipenem.[4][5]

Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Multiple Doses)

Parameter 300 mg (every 8h) 600 mg (every 8h)

Time to Cₘₐₓ (Tₘₐₓ) ~1.5 h[5] ~1.5 h[5]

Half-life (t₁/₂) <1 h[5] <1 h[5]

| Accumulation Ratio (Day 14 vs Day 1) | 1.01[5] | 0.87[5] |

The pharmacodynamic (PD) activity of tebipenem is time-dependent and best described by the

free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[7][16] Studies in

neutropenic murine thigh infection models have established the magnitude of exposure

required for efficacy.

Table 4: Pharmacodynamic Targets for Tebipenem

PD Target Value Model System

Stasis (Median

fAUC₀₋₂₄/MIC)
23 Murine Thigh Infection[16]

| Resistance Suppression (fAUC₀₋₂₄/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[16] |

Preclinical Efficacy Models
The efficacy of tebipenem has been evaluated in various animal models of infection, which are

critical for establishing dose-response relationships and predicting clinical success.

Key Models Used:

Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the

primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic
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or bactericidal effect against specific pathogens.[7][16]

Murine Ascending UTI Model: This model mimics human urinary tract infections by

introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's

ability to reduce bacterial burden in the kidneys and bladder.[9][17]

Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human

pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial

killing and the emergence of resistance.[7][18][19]

Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract

infections.[8][9]
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Prepare Pathogen
Inoculum

Induce Infection
(e.g., Thigh, Kidney)

Administer Tebipenem
(Dose-Ranging)

Collect Plasma Samples
(Pharmacokinetics)

Determine Bacterial Burden
(CFU Counts)

Correlate PK with
Bacterial Kill (PD)

Establish Efficacy
Target (e.g., fAUC/MIC)
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Workflow of a preclinical murine infection model.

Clinical Efficacy in Complicated Urinary Tract
Infections (cUTI)
Tebipenem HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the

treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to

demonstrate the non-inferiority of oral tebipenem compared to standard-of-care intravenous

carbapenems.

Table 5: Summary of Pivotal Phase 3 Clinical Trials for Tebipenem HBr in cUTI/AP
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Trial Name ADAPT-PO[20][21] PIVOT-PO[22][23][24]

Status Completed
Stopped early for
efficacy[22][23]

Design
Randomized, Double-Blind,

Double-Dummy
Randomized, Double-Blind

Patient Population
Hospitalized adults with cUTI

or AP

Hospitalized adults with cUTI

or AP

Test Arm
Tebipenem HBr 600 mg PO

q8h

Tebipenem HBr 600 mg PO

q6h[22][24]

Comparator Arm Ertapenem 1 g IV q24h
Imipenem-Cilastatin 500 mg IV

q6h[22][24]

Treatment Duration
7-10 days (up to 14 for

bacteremia)[21]
7-10 days[22][23]

Primary Endpoint

Overall Response (Clinical

Cure + Microbiological

Eradication) at Test-of-Cure

(TOC)[21]

Overall Response (Clinical

Cure + Microbiological

Eradication) at TOC[22][23]

Primary Outcome

Tebipenem HBr: 58.8%

(264/449) Ertapenem: 61.6%

(258/419) Result: Non-

inferiority met[21]

Tebipenem HBr: 58.5%

(261/446) Imipenem-Cilastatin:

60.2% (291/483) Result: Non-

inferiority met[24]

| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea

and headache.[21] | No new safety concerns identified; most common were diarrhea and

headache.[22][23] |
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Workflow of a Phase 3 cUTI clinical trial.
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in-vitro activity of tebipenem is determined using the broth microdilution method as

standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[17]

[19]

Preparation of Antibiotic: A stock solution of tebipenem dry powder is prepared by dissolving

it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted

Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[25]

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24

hours. A direct colony suspension is prepared in a sterile saline solution to match the

turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to

achieve a final bacterial concentration of approximately 5 × 10⁵ colony-forming units

(CFU)/mL in each well.[25]

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

[25]

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth. Quality control is performed concurrently using

reference strains such as E. coli ATCC 25922.[25]

Neutropenic Murine Acute Pyelonephritis (AP) Model
This in-vivo model is used to characterize the PK/PD relationships of tebipenem in a kidney

infection setting.[26]

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide prior to infection. This minimizes the host immune response, allowing for

a clearer assessment of the antibiotic's direct effect.[7]

Infection: Mice are anesthetized, and a specific inoculum (e.g., 10⁴ CFU/kidney) of a

uropathogenic E. coli strain is administered via intra-renal injection.[26]
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Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral

administration of tebipenem HBr at various doses, plasma samples are collected at multiple

time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using

LC/MS/MS.[26]

Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of

tebipenem HBr are fractionated into regimens (e.g., every 8 hours) and administered for a

set duration.[26]

Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are

harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/kidney).

The change in bacterial count from the start of therapy is used to assess efficacy.

PIVOT-PO Phase 3 Clinical Trial Design
The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22]

[23]

Participants: Hospitalized adult patients (≥18 years) with a diagnosis of complicated UTI or

acute pyelonephritis are enrolled.[22][27]

Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is

stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract

instrumentation.[22][28] To maintain the blind, patients in the tebipenem arm receive oral

tebipenem and an intravenous placebo, while patients in the comparator arm receive

intravenous imipenem-cilastatin and an oral placebo.[22]

Intervention:

Experimental Arm: Tebipenem pivoxil HBr 600 mg administered orally every six hours.[22]

[23]

Control Arm: Imipenem-cilastatin 500 mg administered intravenously every six hours.[22]

[23]

Duration: Total treatment duration is 7 to 10 days.[22][23]
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Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure

(TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and

microbiological eradication (reduction of bacteria in urine to <10³ CFU/mL).[22][23]

Statistical Analysis: The primary analysis assesses the non-inferiority of oral tebipenem HBr

compared to IV imipenem-cilastatin based on the overall response rate in the primary

analysis population.[22]

Conclusion
Tebipenem represents a significant advancement in antibiotic therapy, offering a potent, broad-

spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative

bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven

non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for

complicated urinary tract infections position it as a valuable tool for transitioning patients from

inpatient IV to outpatient oral therapy, potentially reducing hospital stays and healthcare costs.

[21][24] Further research and regulatory review will ultimately define its role in clinical practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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